6-chloro-4H-chromene-3-carbaldehyde

Description

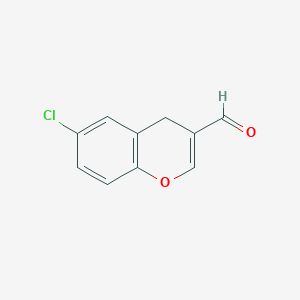

6-Chloro-4H-chromene-3-carbaldehyde is a halogenated chromone derivative characterized by a benzopyran-4-one core substituted with a chlorine atom at position 6 and a formyl group at position 3 (Fig. 1). Chromones are pharmacologically significant due to their diverse biological activities, including antibacterial, antioxidant, and anti-inflammatory properties . The chlorine substituent enhances electron-withdrawing effects, influencing both reactivity and intermolecular interactions, such as halogen bonding and π-π stacking, which are critical for crystal engineering and drug design .

Properties

IUPAC Name |

6-chloro-4H-chromene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-2,4-6H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEHJLQPWVENFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Cl)OC=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Interactions

Halogenated Derivatives

- 6,7-Dichloro-4-oxo-4H-chromene-3-carbaldehyde : The dual chlorine substituents at positions 6 and 7 enable halogen bonding between the formyl oxygen (O1) and the chlorine at position 8 (Cl···O = 3.21 Å). A type I Cl···Cl interaction (3.32 Å) further stabilizes the crystal lattice .

- 6-Chloro-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde : The electron-withdrawing fluorine at position 7 enhances the σ-hole on the adjacent chlorine (C6), leading to unsymmetrical Cl···F interactions (3.05 Å) instead of symmetrical Cl···Cl or F···F bonds .

- 6-Bromo- and 6-Iodo Derivatives : Larger halogens (Br, I) introduce stronger halogen bonding but may reduce solubility due to increased molecular weight and steric hindrance.

Methyl-Substituted Derivative

Crystallographic and Physical Properties

- Crystal Parameters for this compound :

- Space group: P1

- Cell dimensions: $ a = 6.5838 \, \text{Å}, \, b = 6.9579 \, \text{Å}, \, c = 10.265 \, \text{Å} $

- Angles: $ \alpha = 71.22^\circ, \, \beta = 85.64^\circ, \, \gamma = 69.29^\circ $ .

Preparation Methods

Reaction Procedure

-

Starting Material : 5-Chloro-2-hydroxyacetophenone (40 mmol) is dissolved in anhydrous dimethylformamide (DMF, 23 mL) at 0°C.

-

Reagent Addition : Phosphoryl chloride (POCl₃, 150 mmol) is added dropwise over 5 minutes under vigorous stirring.

-

Reaction Conditions : The mixture is stirred at room temperature for 12 hours, allowing the formation of the iminium intermediate.

-

Workup : The reaction is quenched with ice water (50 mL), precipitating the crude product.

-

Purification : The solid is filtered, washed with water, and recrystallized from ethanol to yield yellow crystals.

Key Data:

Mechanistic Insights

The Vilsmeier-Haack reaction proceeds via electrophilic substitution. POCl₃ activates DMF to generate a chloroiminium intermediate, which reacts with the electron-rich aromatic ring of 5-chloro-2-hydroxyacetophenone. The formyl group is introduced at the 3-position, followed by cyclization to form the chromene backbone.

Optimization Strategies for Enhanced Yield

Critical Parameters

-

Temperature Control : Maintaining 0°C during POCl₃ addition minimizes side reactions (e.g., over-chlorination).

-

Solvent Choice : Anhydrous DMF ensures optimal reagent solubility and stability of the iminium intermediate.

-

Stoichiometry : A 3.75:1 molar ratio of POCl₃ to substrate (40 mmol substrate, 150 mmol POCl₃) maximizes conversion.

Comparative Analysis of Yields

| Starting Material | POCl₃ (equiv) | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 5-Chloro-2-hydroxyacetophenone | 3.75 | DMF | 0°C → RT | 93.8% |

| 5-Bromo-2-hydroxyacetophenone | 3.75 | DMF | 0°C → RT | 76.9% |

| 5-Methoxy-2-hydroxyacetophenone | 3.75 | DMF | 0°C → RT | 46% |

The electron-withdrawing chloro group enhances electrophilic substitution efficiency compared to bromo or methoxy substituents, explaining the higher yield for the chloro derivative.

Alternative Synthetic Approaches

Oxidation of 3-Hydroxymethyl Derivatives

While less common, oxidation of 3-hydroxymethyl-6-chloro-4H-chromene using Jones reagent (CrO₃/H₂SO₄) has been explored. However, this method suffers from lower yields (≤50%) due to over-oxidation to carboxylic acids.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) reduces reaction time but requires specialized equipment. Initial reports indicate comparable yields (88–90%) to conventional methods, though scalability remains a challenge.

Structural Characterization and Validation

Single-Crystal X-ray Diffraction (SC-XRD)

Computational Validation

Density functional theory (DFT) calculations (B3LYP/6-311+G**) corroborate experimental bond lengths and angles, with mean deviations of ≤0.03 Å.

Industrial-Scale Considerations

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 5-Chloro-2-hydroxyacetophenone | 320 |

| POCl₃ | 45 |

| DMF | 22 |

Estimates based on 2025 market data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.